Vitispirane

Wine chemistry Quantitative analysis C13-norisoprenoids

Researchers authenticating aged wines require reliable vitispirane reference standards; generic substitution is not feasible due to its stereochemical specificity and unique formation kinetics. Our vitispirane reference standard directly addresses this need, enabling precise quantification in stable-isotope dilution assays (SIDA) for wine age authentication. - Enables multi-marker profiling with 5-fold concentration increase over 40+ years of aging, essential for port and premium wine authentication. - Purified enantiomers available via scalable SFC separation, supporting advanced sensory threshold studies. - Validated as a benchmark analyte for HS-SPME-GC-MS method cross-validation (r² = 0.9756). Supplied with full analytical documentation, ensuring procurement confidence and immediate global delivery.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 65416-59-3
Cat. No. B1609481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitispirane
CAS65416-59-3
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1CCC2(O1)C(=C)C=CCC2(C)C
InChIInChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3
InChIKeyDUPDJVDPPBFBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitispirane: Spirocyclic C13-Norisoprenoid


Vitispirane (CAS 65416-59-3) is a spirocyclic C13-norisoprenoid aroma compound, formally identified as 2,10,10-trimethyl-6-methylene-1-oxaspiro[4.5]dec-7-ene, belonging to the tetrahydrofuran class of organic heterocycles [1]. It occurs naturally as a secondary metabolite derived from the oxidative degradation of carotenoids, particularly in grape-derived products such as wine and grape juice, and is recognized for its contribution to the earthy, floral, and fruity sensory attributes of these beverages [2]. Its stereoisomers and enantiomeric forms are critical to its sensory profile and analytical differentiation [3].

Workflow Chiral reference-standard & enantiomer-specific analysis for spirocyclic terpenoids
Selection Supports enantiomer-comparison studies; stereochemical-control context for flavor research
Use Context Wine chemistry, aroma precursor studies, and C13-norisoprenoid method development

Vitispirane Unsubstitutability


Within the class of spirocyclic terpenoids and C13-norisoprenoids, generic substitution is not scientifically defensible due to significant and quantifiable differences in molecular geometry, chiral configuration, and formation kinetics. Compounds like theaspirane and TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) are structurally related but exhibit distinct olfactory properties and biological origins. Crucially, vitispirane exists as enantiomeric pairs whose individual sensory characteristics differ, and its formation from glycosidic precursors occurs under specific acidic conditions (pH ~3.2) that are unique to its degradation pathway [1]. These nuances in stereochemistry and environmental lability preclude a simple, one-to-one interchange of these compounds in analytical reference standards, flavor formulation, or sensory research without introducing uncontrolled experimental variance .

Chiral Enantiomeric pairs exhibit distinct sensory profiles; racemic or opposite enantiomer may not transfer analytical specificity
Structure Structurally related theaspirane or TDN differ in olfactory properties and formation kinetics, limiting direct interchange
Pathway Acid-catalyzed formation at pH ~3.2 is compound-specific; precursor reactivity may not replicate for other norisoprenoids

Vitispirane Quantitative Comparison


Wine Concentration vs. TDN

In a study quantifying C13-norisoprenoids across 17 white and red table wines using HS-SPME-GC-qMS-SIM, the total concentration of the two major vitispirane isomers ranged from 158 to 1529 μg/L. In the same set of wines, the concentration of TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) was significantly lower, ranging from 6.42 to 39.45 μg/L. This demonstrates that vitispirane is present at a substantially higher baseline concentration in many finished wines [1].

Wine Concentration vs. TDN
Head-to-head
Vitispirane 158–1529 µg/L; TDN 6.42–39.45 µg/L
Higher baseline concentration range observed across 17 wines
Impacts calibration curve design and detection limits
Wine chemistry Quantitative analysis C13-norisoprenoids Aroma compounds

Aged Wine Accumulation vs. TDN

An analysis of port wine aging over 40+ years revealed differential accumulation rates among norisoprenoids. Compared to young port wines, 'over 40 year' old ports exhibited a 5-fold increase in vitispirane levels. In the same aged wines, TDN levels increased by 15-fold, and TCH (2,2,6-trimethylcyclohexanone) by 3-fold, while β-damascenone and β-ionone levels decreased significantly over the same period [1].

Aged Wine Accumulation
Head-to-head
Vitispirane 5× increase; TDN 15× increase; TCH 3× increase
Moderate accumulation rate, distinct from TDN and β-damascenone
Supports age authenticity modeling research
Wine aging Norisoprenoid evolution Sensory chemistry

Chiral Separation Scalability: SFC vs. GC

In a comparative study screening 16 chiral stationary phases (CSPs) for the separation of spirocyclic terpenoids, both vitispirane and theaspirane were effectively separated using supercritical fluid chromatography (SFC). SFC was found to be particularly advantageous for these volatile, low-polarity compounds, offering a scalable alternative to the traditional gas chromatography (GC) method, which is limited to analytical scale. The study provides a validated SFC protocol for the enantioselective analysis of vitispirane, demonstrating a feasible route for preparative-scale separation [1].

Chiral Separation Scalability
Method context
SFC identified as scalable alternative to analytical-scale GC
Supports preparative-scale enantiomer isolation
16 CSPs screened; SFC protocol validated
Chiral chromatography Analytical chemistry Supercritical fluid chromatography Flavor analysis

Formation from Glycosidic Precursors at Wine pH

The formation of vitispirane from its natural glycoconjugated precursors has been shown to occur readily at the genuine pH conditions of wine (pH ~3.2). In model degradation studies using synthetic references, isomeric vitispiranes were identified as the major breakdown products of diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ol glycosides under these mildly acidic conditions [1]. This contrasts with the formation of related compounds like β-damascenone, which have different precursor pathways and pH-dependent behaviors [2].

Formation at Wine pH
Context-dependent
Major breakdown product from glycosidic precursors at pH 3.2
Acid-labile precursor pathway specific to vitispirane
β-damascenone shows opposite degradation trend
Flavor precursor chemistry Acid hydrolysis Wine aging

Light Exposure Impact on Vitispirane

In a controlled study of Riesling grape development, a specific leaf removal treatment applied 33 days past berry set (PBS) resulted in a statistically significant increase in total vitispirane concentration in the resulting juice compared to an untreated control. While the exact vitispirane concentrations are not provided in the abstract, the study reports that total TDN in the same 33-day PBS treatment was 195 μg/L, compared to a control range of 54-87 μg/L [1]. This suggests that vitispirane levels are similarly responsive to light environment manipulation, a key factor for viticulturists aiming to modulate flavor precursor levels.

Light Exposure Impact
Data to verify
Reported increase in juice after 33-day post-bloom leaf removal
Potential viticultural modulation marker
Absolute vitispirane values not reported; parallel TDN data shown
Viticulture Carotenoid degradation Pre-harvest practices

Vitispirane Application Scenarios


Wine Authenticity and Age Prediction

The differential accumulation rates of vitispirane (5-fold increase) relative to TDN (15-fold increase) and β-damascenone (decrease) over 40+ years of aging provide a quantitative, multi-marker profile for authenticating the age and storage history of premium port and other aged wines. Analytical reference standards of vitispirane are essential for establishing reliable calibration curves in stable-isotope dilution assays (SIDA) for this purpose [1].

Preparative Isolation of Enantiopure Vitispirane

The demonstrated scalability of Supercritical Fluid Chromatography (SFC) methods for the enantioselective separation of spirocyclic terpenoids like vitispirane enables the procurement of purified enantiomers. This is critical for advanced sensory studies that require determining the distinct odor thresholds and qualities of each vitispirane isomer, a task that is not feasible with GC-limited methods [2].

Flavor Precursor Hydrolysis in Model Wine

The well-characterized acid-lability of specific glycosidic precursors, which yield vitispirane as a major product at pH 3.2, positions this compound as an ideal target for mechanistic studies on flavor release during fermentation and aging. Researchers require pure vitispirane and its precursors to validate novel stable-isotope dilution assays (SIDA) that quantify both free and bound forms in wine [3].

Cross-Method Validation for C13-Norisoprenoids

Given its wide concentration range (158-1529 μg/L) compared to TDN (6.42-39.45 μg/L) in commercial wines, vitispirane serves as a robust test analyte for validating new analytical methods for C13-norisoprenoids. The high correlation (r² = 0.9756) between different HS-SPME-GC-MS methods for vitispirane quantification underscores its suitability as a benchmark for ensuring method accuracy and comparability across laboratories [4].

Application
Selection Property
Validation Focus
Wine aging authenticity research
Norisoprenoid accumulation differential
Multi-marker age model calibration
Enantiomer-specific sensory analysis
Scalable chiral separation (SFC)
Enantiomeric purity and odor activity
Glycoside hydrolysis mechanistic studies
Acid-labile precursor reactivity at pH 3.2
Bound/free vitispirane quantification
C13-norisoprenoid method validation
High and variable wine concentrations
Inter-laboratory calibration comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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